N-cyclopropylacetamide CAS 29512-07-0 properties
N-cyclopropylacetamide CAS 29512-07-0 properties
An in-depth analysis of N-cyclopropylacetamide (CAS 29512-07-0) reveals a highly versatile scaffold that bridges foundational organic synthesis and advanced medicinal chemistry. By integrating a rigid cyclopropyl ring with a reactive acetamide group, this compound offers unique conformational constraints and metabolic stability, making it a privileged building block in the development of targeted therapeutics, including kinase inhibitors and fluoroquinolone antibiotics.
Physicochemical and Structural Profiling
The structural uniqueness of N-cyclopropylacetamide lies in its combination of a hydrogen-bond-donating/accepting amide core and a strained, lipophilic cyclopropyl moiety. This dual nature influences its solubility, binding affinity in biological targets, and synthetic reactivity[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | N-cyclopropylacetamide |
| CAS Number | 29512-07-0 |
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol [2] |
| Physical State | Colorless to pale yellow liquid or solid[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[2] |
| XLogP3 | 0.1[2] |
| SMILES | CC(=O)NC1CC1[2] |
Transformative Chemistry and Mechanistic Pathways
N-cyclopropylacetamide and its alpha-substituted derivatives participate in a wide array of transformative reactions. Two of the most synthetically valuable pathways are the Beckmann rearrangement (for its synthesis) and the Smiles rearrangement (for its application).
The Beckmann Rearrangement Route
While N-cyclopropylacetamide can be synthesized directly via the acylation of cyclopropylamine, it is also the primary product of the acid-catalyzed Beckmann rearrangement of 1-cyclopropyl-ethanone oxime[3]. The strained cyclopropyl ring remains intact during the migration, highlighting the chemoselectivity of the rearrangement.
Mechanism of the Beckmann rearrangement yielding N-cyclopropylacetamide.
The Smiles Rearrangement Application
A critical application of the N-cyclopropyl scaffold is the synthesis of N-cyclopropylanilines, which are essential precursors for blockbuster fluoroquinolone antibiotics like ciprofloxacin. As established by Arava and Bandatmakuru (2013), this is achieved by converting 2-chloro-N-cyclopropylacetamide into an aryloxy ether, which then undergoes a base-catalyzed intramolecular Smiles rearrangement[4][5].
Workflow of the Smiles rearrangement for synthesizing N-cyclopropylanilines.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical phenomena observed during the reaction inherently confirm the success of the mechanistic steps.
Protocol 1: Synthesis of 2-Chloro-N-cyclopropylacetamide
This derivative is the foundational electrophile required for the Smiles rearrangement and click-chemistry PROTAC linkers[6][7].
Causality & Design: The choice of 0 °C is critical to suppress the formation of di-acylated byproducts and to control the highly exothermic reaction between the acyl chloride and the amine. Using 2.0 equivalents of cyclopropylamine acts as an internal acid scavenger. The immediate precipitation of cyclopropylamine hydrochloride serves as a visual, self-validating confirmation that the acylation is proceeding successfully[7].
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Preparation: Dissolve cyclopropylamine (2.0 eq, 87.6 mmol) in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask. Cool the system to 0 °C using an ice-water bath.
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Acylation: Transfer 2-chloroacetyl chloride (1.0 eq, 43.6 mmol) to an addition funnel. Add it dropwise to the stirred amine solution over 30 minutes. Validation: A white precipitate (amine hydrochloride) will immediately form.
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Maturation: Stir the resulting suspension for 2 hours at 0 °C.
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Isolation: Vacuum filter the mixture through a pad of Celite to remove the salt byproduct. Concentrate the filtrate under reduced pressure to yield a crude yellow-orange solid.
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Purification: Slurry the solid in hexane, refilter, and dry under high vacuum to obtain pure 2-chloro-N-cyclopropylacetamide (Yield: ~92%)[7].
Protocol 2: Synthesis of N-Cyclopropylanilines via Smiles Rearrangement
This protocol details the transformation of the chloroacetamide into a pharmacologically relevant aniline[5][7].
Causality & Design: The initial etherification utilizes K₂CO₃ in DMF; this provides a mild basic environment that selectively deprotonates the phenol without hydrolyzing the sensitive amide bond. For the rearrangement step, a high-temperature solvent system (toluene/NMP) with KOH at 130 °C is employed. NMP provides the high dielectric constant needed to stabilize the spirocyclic Meisenheimer transition state, while toluene allows for a higher reflux temperature[7]. The reaction is self-validating via TLC: the shift in polarity from the neutral ether intermediate to the secondary aniline product results in a distinct Rf value shift.
Step A: Etherification
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Combine 2-chloro-N-cyclopropylacetamide (1.0 eq), a substituted phenol (e.g., 4-phenylphenol) (2.5 eq), and K₂CO₃ (2.5 eq) in a round-bottom flask[7].
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Add a catalytic amount of potassium iodide (KI) to accelerate the SN2 displacement via the Finkelstein reaction.
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Heat the mixture to 100 °C for 30 minutes. Cool to 5 °C and precipitate the product by adding diethyl ether. Filter to isolate the 2-aryloxy-N-cyclopropylacetamide intermediate[7].
Step B: Rearrangement
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Transfer the ether intermediate (1.0 eq) to a flask containing KOH (2.0 eq).
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Suspend the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) and toluene (approx. 1:3 ratio)[7].
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Heat the system to 130 °C and stir overnight. Validation: The suspension will change color as the spirocyclic intermediate forms and resolves into the aniline.
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Cool to room temperature, quench with water, and extract the N-cyclopropylaniline derivative using ethyl acetate. Purify via silica gel chromatography[7].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4376677, N-cyclopropylacetamide" PubChem. Available at:[Link]
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ChemRxiv. "Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions." ChemRxiv. Available at:[Link]
Sources
- 1. CAS 29512-07-0: Acetamide, N-cyclopropyl- | CymitQuimica [cymitquimica.com]
- 2. N-cyclopropylacetamide | C5H9NO | CID 4376677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 2-azido-N-cyclopropylacetamide|High-Purity Research Compound [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
